molecular formula C14H14ClFN4 B1355977 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine CAS No. 898652-05-6

4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

Cat. No. B1355977
M. Wt: 292.74 g/mol
InChI Key: MUMJWBQXEFHDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C14H14ClFN4 and a molecular weight of 292.74 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds involves the use of organolithium reagents . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine is characterized by the presence of a pyrimidine ring, a piperazine ring, and a fluorophenyl group .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : The synthesis of derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, closely related to the specified compound, showed significant antimicrobial activity against various microorganism strains. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Anticancer Research

  • Inhibition of Tyrosine Kinase in Cancer : A compound closely related to 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine was investigated as a potential inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor, highlighting its potential role in cancer treatment (Zhang et al., 2005).

Antiviral Research

  • Anti-Tobacco Mosaic Viral Activity : The synthesis of urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine, which is structurally similar, exhibited significant antiviral activity against the Tobacco Mosaic Virus. This implies the potential for developing novel antiviral agents (Nagalakshmamma et al., 2020).

Protein Kinase Inhibitor Development

  • Protein Kinase Inhibitors : The compound's analogues were used in developing broad-spectrum protein kinase inhibitors, indicating its relevance in creating new therapeutic agents for diseases involving protein kinases (Russell et al., 2015).

Receptor Antagonism

  • Vanilloid Receptor-1 Antagonists : Related piperazinylpyrimidine analogues were evaluated as antagonists of the vanilloid 1 receptor, suggesting a role in developing new treatments for conditions like chronic pain (Wang et al., 2007).

Anticancer and Anti-inflammatory Agents

  • Anticancer and Anti-inflammatory Activity : Derivatives of 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate exhibited significant in-vitro anti-inflammatory activity and inhibitory effects against cancer, pointing towards potential in cancer and inflammation treatment (Ghule et al., 2013).

properties

IUPAC Name

4-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4/c15-13-9-14(18-10-17-13)20-7-5-19(6-8-20)12-4-2-1-3-11(12)16/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMJWBQXEFHDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588663
Record name 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine

CAS RN

898652-05-6
Record name 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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